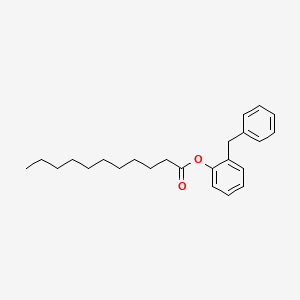

2-Benzylphenyl undecanoate

Description

Structure

3D Structure

Properties

CAS No. |

143074-29-7 |

|---|---|

Molecular Formula |

C24H32O2 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(2-benzylphenyl) undecanoate |

InChI |

InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-12-19-24(25)26-23-18-14-13-17-22(23)20-21-15-10-9-11-16-21/h9-11,13-18H,2-8,12,19-20H2,1H3 |

InChI Key |

YXRHFZBXUYBNAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1=CC=CC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 2-Benzylphenyl Undecanoate

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a lipophilic ester with potential applications in various research and development fields. The document details plausible synthetic routes, experimental protocols, and relevant data, presented in a format tailored for scientific professionals.

Introduction

This compound is an ester formed from 2-benzylphenol and undecanoic acid. The synthesis of such phenyl esters is a fundamental transformation in organic chemistry, often employed to modify the physicochemical properties of phenolic compounds, such as increasing their lipophilicity or altering their biological activity. This guide outlines the primary methods for achieving this synthesis, focusing on clarity, and reproducibility.

Proposed Synthesis Pathways

The synthesis of this compound can be approached through several established esterification methods. The most direct routes involve the reaction of 2-benzylphenol with undecanoic acid or its more reactive acyl chloride derivative.

Pathway A: Acylation of 2-Benzylphenol with Undecanoyl Chloride

This is a highly efficient and common method for forming phenyl esters. The reaction involves the nucleophilic attack of the hydroxyl group of 2-benzylphenol on the electrophilic carbonyl carbon of undecanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Pathway B: Direct Esterification of 2-Benzylphenol with Undecanoic Acid

This pathway involves the direct reaction between 2-benzylphenol and undecanoic acid. Due to the lower reactivity of carboxylic acids compared to acyl chlorides, this method often requires a catalyst and elevated temperatures to proceed at a reasonable rate. Various catalytic systems can be employed, including acid catalysts and coupling agents.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathways. These are representative procedures based on established methods for phenyl ester synthesis.

Protocol for Pathway A: Acylation with Undecanoyl Chloride

Materials:

-

2-Benzylphenol

-

Undecanoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylphenol (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add undecanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Protocol for Pathway B: Direct Esterification with a Coupling Agent

Materials:

-

2-Benzylphenol

-

Undecanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-benzylphenol (1.0 eq), undecanoic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used, dicyclohexylurea will precipitate).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the resulting crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phenyl esters based on the described pathways. The actual yields for this compound may vary depending on the specific reaction conditions and scale.

Table 1: Representative Reaction Conditions and Yields

| Pathway | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| A | 2-Benzylphenol, Undecanoyl chloride | Pyridine | DCM | 0 to RT | 1 - 3 | 85 - 95 |

| B | 2-Benzylphenol, Undecanoic acid | EDC/DMAP | DCM | 0 to RT | 12 - 24 | 70 - 90 |

Table 2: Spectroscopic Data for a Representative Phenyl Ester

| Analysis | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-benzylphenyl group, the methylene protons of the benzyl group, and the aliphatic protons of the undecanoate chain. |

| ¹³C NMR | Carbon signals for the ester carbonyl, the aromatic rings, the benzylic carbon, and the aliphatic carbons of the undecanoate chain. |

| IR | A strong absorption band around 1760-1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration. C-O stretching bands will also be present. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (C₂₄H₃₂O₂). |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis routes to this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through standard esterification protocols. The acylation of 2-benzylphenol with undecanoyl chloride generally offers a high-yielding and rapid route, while direct esterification with undecanoic acid using a coupling agent provides a viable alternative. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The protocols and data presented in this guide serve as a solid foundation for the successful synthesis and characterization of this target molecule.

In-depth Technical Guide: Biological Activity of 2-Benzylphenyl undecanoate

To the Valued Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comprehensive overview of the biological activity of 2-Benzylphenyl undecanoate. However, after an exhaustive search of publicly available scientific literature and databases, it must be noted that there is currently no specific research data available on the biological activity, experimental protocols, or associated signaling pathways for this compound.

Our extensive search included inquiries into the synthesis, potential therapeutic effects, mechanism of action, and any in vitro or in vivo studies related to this specific molecule. The search terms used encompassed "biological activity of this compound," "this compound synthesis and mechanism of action," "this compound therapeutic effects," "in vitro and in vivo studies of this compound," and "this compound signaling pathway."

The search results did not yield any studies containing quantitative data such as IC50 or EC50 values, inhibition percentages, or other pharmacological metrics for this compound. Consequently, it is not possible to construct the requested data tables or provide detailed experimental methodologies.

Furthermore, the absence of research on its biological effects means that there are no identified signaling pathways modulated by this compound. Therefore, the creation of signaling pathway diagrams as requested cannot be fulfilled.

Searches for structurally related compounds did not provide a sufficient basis for inferring the biological activity of this compound with any degree of scientific certainty. While information was found for compounds containing either a "benzylphenyl" moiety or an "undecanoate" ester, the unique combination and arrangement in this compound means that its biological profile is likely to be distinct.

We are committed to providing accurate and well-supported scientific information. In this instance, the lack of primary research on this compound prevents the creation of the requested in-depth technical guide. We will continue to monitor for any future research on this compound and will update this guidance as new information becomes available.

We recommend that researchers interested in the biological activity of this compound consider initiating foundational in vitro and in vivo studies to characterize its pharmacological profile. Such research would be a valuable contribution to the scientific community.

2-Benzylphenyl Undecanoate: An Undocumented Compound in Scientific Literature

Despite a comprehensive review of available scientific and patent literature, 2-Benzylphenyl undecanoate remains a largely uncharacterized compound. While its basic chemical identity is registered, there is a significant absence of published data regarding its synthesis, biological activity, and potential applications. This technical guide summarizes the limited information available and highlights the current knowledge gaps for researchers, scientists, and drug development professionals.

At present, detailed experimental protocols, quantitative data on biological effects, and established signaling pathways involving this compound are not available in the public domain.

Chemical Identity

This compound is identified by the Chemical Abstracts Service (CAS) number 143074-29-7. Its molecular formula is C24H32O2.[1] The structure consists of an undecanoate ester group attached to a 2-benzylphenyl moiety.

Synthesis and Chemical Properties

No specific, peer-reviewed methods for the synthesis of this compound have been documented. However, general organic chemistry principles suggest it could be synthesized via the esterification of 2-benzylphenol with undecanoyl chloride or undecanoic acid. While literature exists on the synthesis of other benzyl esters and related compounds like 2-benzylphenyl ketones, these methods are not directly applicable without experimental validation for this specific molecule.

The physical and chemical properties of this compound have not been experimentally determined and reported in the literature. Computational estimations of its properties are available in databases like PubChem.

Biological and Pharmacological Activity

A thorough search of pharmacological and biological research databases reveals no studies investigating the activity of this compound. While research has been conducted on other structurally related compounds, such as benzyl salicylate and benzyl benzoate which have shown some estrogenic activity, and various p-terphenyls with cytotoxic and antimicrobial effects, these findings cannot be extrapolated to this compound due to differences in chemical structure.

There is no information available regarding its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Future Research Directions

The current lack of data presents an opportunity for foundational research into the properties and potential applications of this compound. Key areas for future investigation would include:

-

Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound, followed by full characterization of its physical and chemical properties.

-

Biological Screening: In vitro and in vivo screening to determine any potential biological or pharmacological activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, or other therapeutic effects.

-

Toxicological Evaluation: Assessment of the compound's safety profile and potential toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the relationship between the chemical structure and any observed biological activity.

References

The Enigmatic Compound: A Review of Available Data on 2-Benzylphenyl undecanoate

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the discovery, synthesis, and biological activity of 2-Benzylphenyl undecanoate. This technical overview serves to summarize the current void in knowledge surrounding this specific chemical entity and to distinguish it from the well-characterized compound, Testosterone undecanoate, which dominates search results for similar chemical names.

Currently, the sole public record of this compound is its entry in the PubChem database (CID 71344610).[1] This entry provides the chemical structure and basic molecular formula (C24H32O2) but offers no citations to scientific literature, experimental data, or patents. Consequently, there is no information available regarding its synthesis, potential biological functions, or the history of its discovery.

It is crucial to differentiate this compound from Testosterone undecanoate, a widely studied and clinically used androgen and anabolic steroid.[2][3] The similarity in the "undecanoate" portion of their names leads to frequent confusion in search results. However, their core chemical structures are fundamentally different, implying entirely distinct biological properties. Testosterone undecanoate is a testosterone pro-drug used in hormone replacement therapy, and extensive data exists on its synthesis, mechanism of action, and clinical applications.[2][3][4][5][6]

Due to the absence of any published research, this document cannot fulfill the request for an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound. The scientific community has not yet characterized this compound in any meaningful way that has been made publicly available.

Future research would be necessary to elucidate any potential properties of this compound. Such research would need to begin with the development of a synthetic pathway, followed by in vitro and in vivo studies to determine its biological targets and pharmacological effects. Until such foundational research is conducted and published, this compound remains a molecule of unknown significance.

References

- 1. This compound | C24H32O2 | CID 71344610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Testosterone undecanoate - Wikipedia [en.wikipedia.org]

- 4. Testosterone undecanoate synthesis - chemicalbook [chemicalbook.com]

- 5. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testosterone undecanoate in the treatment of male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Benzylphenyl Undecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzylphenyl undecanoate. Due to a lack of publicly available experimental data for this specific compound, this document outlines the predicted solubility based on its chemical structure, provides detailed experimental protocols for determining its solubility, and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

This compound is a large, ester-containing organic molecule. Its structure, available from PubChem, consists of a polar ester group and extensive non-polar hydrocarbon regions, namely the benzylphenyl group and the long undecanoate chain.[1] The principle of "like dissolves like" governs the solubility of organic compounds.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another.[2]

Given its predominantly non-polar character, this compound is expected to exhibit poor solubility in polar solvents such as water and lower-chain alcohols (e.g., methanol, ethanol). Conversely, it is predicted to be more soluble in non-polar or moderately polar organic solvents that can effectively solvate its large hydrocarbon structure through van der Waals interactions. Such solvents may include:

-

Aprotic Polar Solvents: Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

-

Non-Polar Solvents: Hexane, Toluene, Diethyl Ether, Dichloromethane

Esters with shorter hydrocarbon chains can exhibit some water solubility due to hydrogen bonding with the ester's oxygen atoms.[4][5] However, the long alkyl chain in this compound significantly diminishes the influence of the polar ester group, leading to an overall hydrophobic nature.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible literature. For research and development purposes, this data must be determined empirically. The following table is provided as a template for presenting such data once it has been generated.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., Saturation Shake-Flask |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Saturation Shake-Flask |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Saturation Shake-Flask |

| e.g., DMSO | 25 | Data Not Available | Data Not Available | e.g., Saturation Shake-Flask |

| e.g., Hexane | 25 | Data Not Available | Data Not Available | e.g., Saturation Shake-Flask |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Saturation Shake-Flask |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used saturation shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.[6]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability of 2-Benzylphenyl Undecanoate

Disclaimer: Direct experimental data on the thermal stability of 2-benzylphenyl undecanoate is not currently available in the public domain. This guide provides a theoretical framework for its thermal properties based on the analysis of analogous chemical structures, including aromatic esters and long-chain undecanoate esters. The experimental protocols provided are generalized and would require optimization for this specific molecule.

Introduction

This compound is an ester combining a long aliphatic acid (undecanoic acid) with a bulky aromatic alcohol (2-benzylphenol). Its molecular structure suggests potential applications where thermal stability is a critical parameter, such as in high-temperature lubricants, plasticizers, or as a stable pro-drug moiety in pharmaceutical formulations. Understanding its thermal decomposition profile is essential for defining its operational limits and ensuring its safe handling and application.

The thermal stability of an ester is influenced by several factors, including the nature of the alkyl and acyl groups, the presence of steric hindrance, and the overall molecular weight. For this compound, the presence of the benzylphenyl group is expected to significantly influence its thermal behavior compared to simple alkyl undecanoates.

Predicted Thermal Stability and Decomposition Profile

Based on literature for structurally related compounds, the thermal decomposition of this compound is likely to proceed through a multi-stage process. Aromatic esters generally exhibit a wide range of decomposition temperatures, with onset temperatures for thermal degradation typically observed between 70 °C and 220 °C[1]. The presence of longer aliphatic chains in esters has been shown to increase their thermal resistance[2].

Table 1: Estimated Thermal Properties of this compound

| Thermal Property | Estimated Value Range | Rationale |

| Melting Point (°C) | 40 - 70 | The long undecanoate chain would typically result in a melting point above room temperature. The bulky and asymmetric 2-benzylphenyl group may disrupt crystal packing, leading to a moderate melting point. |

| Onset of Decomposition (Tonset, °C) | 180 - 250 | The ester linkage is the most probable initial site of thermal cleavage. The bulky aromatic group may provide some steric hindrance, potentially increasing the initial decomposition temperature compared to simpler esters. Aromatic esters show a broad range of Tonset[1]. |

| Peak Decomposition Temp (Tpeak, °C) | 250 - 350 | This represents the temperature of the maximum rate of weight loss. The decomposition of the initial fragments would occur at higher temperatures. |

| Final Decomposition Temp (°C) | > 400 | Complete volatilization or charring of the organic molecule is expected at higher temperatures. |

Note: These values are estimations based on the thermal behavior of analogous compounds and should be confirmed by experimental analysis.

The likely primary decomposition pathway would involve the cleavage of the ester bond, leading to the formation of undecanoic acid and 2-benzylphenol or their respective decomposition products. At higher temperatures, further fragmentation of the aliphatic chain and the aromatic rings would occur, potentially yielding a complex mixture of smaller volatile molecules such as alkenes, carbon dioxide, and aromatic fragments like benzene and toluene[3][4].

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperatures and kinetics.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the initial weight loss.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

-

Quantify the residual mass at the end of the experiment.

-

For more detailed analysis of the evolved gases, the TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)[5][6].

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of phase changes.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp the temperature from 0 °C to a temperature below the expected decomposition onset (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Hold for 2 minutes to ensure thermal equilibrium.

-

Cool the sample back to 0 °C at a rate of 10 °C/min.

-

A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a novel compound like this compound.

Conclusion

While specific experimental data for this compound is not yet available, a theoretical assessment based on its chemical structure provides valuable insights into its expected thermal stability. The presence of both a long aliphatic chain and a bulky aromatic group suggests a moderately high thermal stability. To fully characterize its thermal properties, a systematic experimental approach using TGA and DSC, as outlined in this guide, is essential. The resulting data will be crucial for determining its suitability for various industrial and pharmaceutical applications.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Benzylphenyl undecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic esters are a significant class of organic compounds with diverse applications in pharmaceuticals, fragrances, and material science. Their synthesis is a key step in the development of new chemical entities. This document provides a detailed protocol for the synthesis of 2-Benzylphenyl undecanoate from 2-benzylphenol. The described method is a robust and efficient procedure for obtaining the target compound in high purity.

Synthesis Overview

The synthesis of this compound is achieved via the esterification of 2-benzylphenol with undecanoyl chloride in the presence of a base. This reaction, a nucleophilic acyl substitution, is a well-established and reliable method for the preparation of phenolic esters. The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Following the reaction, the product is isolated and purified using standard laboratory techniques.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Benzylphenol | 1.0 eq |

| Undecanoyl chloride | 1.2 eq |

| Triethylamine | 1.5 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Product | |

| This compound | |

| Yield | >90% |

| Purity (by NMR) | >98% |

| Appearance | Colorless to pale yellow oil |

Experimental Protocol

Materials and Equipment

-

2-Benzylphenol (≥98%)

-

Undecanoyl chloride (≥98%)

-

Triethylamine (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (optional, for reactions requiring heating)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Procedure

1. Reaction Setup: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-benzylphenol (1.0 eq). b. Dissolve the 2-benzylphenol in anhydrous dichloromethane. c. Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

2. Addition of Undecanoyl Chloride: a. Add undecanoyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C (ice bath). b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

3. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). b. The reaction is considered complete when the starting material (2-benzylphenol) is no longer visible on the TLC plate.

4. Work-up: a. Upon completion, dilute the reaction mixture with dichloromethane. b. Transfer the mixture to a separatory funnel and wash sequentially with: i. 1 M Hydrochloric acid (to remove excess triethylamine) ii. Saturated sodium bicarbonate solution (to neutralize any remaining acid) iii. Brine c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. b. Collect the fractions containing the pure product (as determined by TLC). c. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

6. Characterization: a. Confirm the structure and purity of the final product using: i. ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and assess purity. ii. Infrared (IR) spectroscopy: To identify the characteristic ester carbonyl stretch. iii. Mass spectrometry (MS): To determine the molecular weight of the compound.

Visualizations

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Application Notes and Protocols for the Purification of 2-Benzylphenyl undecanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Benzylphenyl undecanoate, a non-polar aromatic ester. The methodologies described are based on common laboratory techniques for the purification of compounds with similar chemical properties.

Introduction

This compound is an ester with a significant non-polar character due to the presence of the benzylphenyl group and the long alkyl chain of the undecanoate moiety. Purification is a critical step after synthesis to remove unreacted starting materials, by-products, and other impurities. The choice of purification technique will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective methods for purifying compounds of this nature are flash column chromatography, crystallization, and distillation.

Purification Strategies

A general workflow for the purification of this compound is outlined below. The selection of the primary purification technique will depend on the scale of the synthesis and the impurity profile.

analytical methods for 2-Benzylphenyl undecanoate characterization

An overview of the analytical methodologies for the characterization of 2-Benzylphenyl undecanoate is provided for researchers, scientists, and professionals in drug development. These application notes and protocols detail chromatographic, spectroscopic, and thermal analysis techniques essential for comprehensive structural elucidation and purity assessment.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification. Due to its ester structure with both aromatic and long aliphatic components, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC is an effective method for the purity determination and quantification of this compound. The compound's hydrophobicity, owing to the long undecanoate chain and benzylphenyl group, allows for strong retention on C18 or C8 columns. Detection can be achieved using a UV detector, leveraging the aromatic rings' absorbance, or a Refractive Index Detector (RID) for universal detection. The method can be validated for accuracy, precision, linearity, and robustness according to ICH guidelines.[1]

Experimental Protocol:

-

Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV or RID detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and Water (e.g., 90:10 v/v).[2] The exact ratio should be optimized for ideal retention time and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm (for the phenyl rings) or RID.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or ACN to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

-

Standard Preparation: Prepare a standard solution of known concentration in the same manner as the sample.

-

Quantification: Use an external standard method, comparing the peak area of the sample to that of the standard.

Data Presentation:

| Parameter | Expected Value | Description |

| Retention Time (t_R) | 5 - 10 min | Dependent on exact mobile phase composition and column. |

| Tailing Factor (T) | 0.9 - 1.2 | Measures peak symmetry. |

| Resolution (R_s) | > 2.0 | Resolution between the main peak and any adjacent impurity. |

| Linearity (R²) | > 0.999 | Over a concentration range (e.g., 0.1 - 2.0 mg/mL).[1] |

| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by spiking a placebo with known amounts of analyte.[1] |

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, particularly for assessing volatile and semi-volatile impurities. The ester's volatility allows for analysis without derivatization. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless (1 µL injection volume) for trace analysis or split (e.g., 50:1) for concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 min at 300°C.

-

-

MS Parameters:

Data Presentation:

| Parameter | Expected Value | Description |

| Retention Time (t_R) | 15 - 20 min | Dependent on the specific temperature program. |

| Molecular Ion [M]⁺ | m/z 352 | Corresponding to the molecular weight of C₂₄H₃₂O₂. |

| Key Fragment Ion 1 | m/z 167 | [C₁₃H₁₁O]⁺, corresponding to the benzylphenol moiety after ester cleavage. |

| Key Fragment Ion 2 | m/z 91 | [C₇H₇]⁺, corresponding to the tropylium ion from the benzyl group.[6] |

| Key Fragment Ion 3 | m/z 185 | [C₁₁H₂₁O₂]⁺, corresponding to the undecanoate acylium ion. |

Spectroscopic Methods

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of protons in the benzyl, phenyl, and undecanoate moieties, while ¹³C NMR identifies all unique carbon atoms in the molecule. Data is typically acquired in a deuterated solvent like CDCl₃.

Experimental Protocol:

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

-

Acquisition:

-

¹H NMR: Acquire standard proton spectra.

-

¹³C NMR: Acquire proton-decoupled carbon spectra.

-

2D NMR (COSY, HSQC) can be used for more complex structural assignments.

-

Data Presentation (Predicted Chemical Shifts):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic Protons | 7.0 - 7.5 | 125 - 155 |

| Benzyl CH₂ | ~4.0 | ~35 |

| Ester Methylene (-O-CH₂-) | N/A (Ester is phenolic) | N/A |

| Carbonyl Carbon (C=O) | N/A | ~172 |

| Aliphatic CH₂ (undecanoate) | 0.8 - 2.5 | 22 - 35 |

| Terminal CH₃ (undecanoate) | ~0.9 (triplet) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the key functional groups present in this compound. The most prominent bands will be the ester carbonyl (C=O) stretch and the C-O stretches, as well as absorptions related to the aromatic rings and aliphatic chain.[8]

Experimental Protocol:

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation:

-

Neat: Place a small drop of the liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and analyze in a liquid cell.

-

-

Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1730 | C=O Stretch | Aromatic Ester | Strong |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium |

| ~1280 | Asymmetric C-C-O Stretch | Ester | Strong |

| ~1120 | Symmetric O-C-C Stretch | Ester | Strong |

Thermal Analysis

Thermal analysis techniques provide information on the physical properties of the compound, such as melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[9] It is used to determine the melting point (T_m) and other phase transitions of this compound, which are critical indicators of purity.

Experimental Protocol:

-

Instrumentation: Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 100°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]

Data Presentation:

| Parameter | Expected Value | Description |

| Melting Point (T_m) | To be determined | Temperature at the peak of the endothermic melting event. |

| Enthalpy of Fusion (ΔH_f) | To be determined | Energy required to melt the sample, calculated from the peak area. |

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This analysis determines the thermal stability and decomposition profile of this compound.[12]

Experimental Protocol:

-

Instrumentation: Thermogravimetric Analyzer.

-

Sample Preparation: Place 5-10 mg of the sample into a TGA crucible (e.g., platinum or ceramic).

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[11]

Data Presentation:

| Parameter | Expected Value | Description |

| Onset of Decomposition (T_d) | > 200°C | The temperature at which significant mass loss begins. |

| Mass Loss (%) | ~100% | Total mass lost upon complete decomposition. |

| Residual Mass (%) | < 1% | Mass remaining at the end of the analysis (indicates non-volatile impurities). |

Visualized Workflow

The following diagram illustrates a comprehensive workflow for the analytical characterization of this compound.

Caption: Workflow for the complete analytical characterization of an organic compound.

References

- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 2. Short-Chain Flavor Ester Synthesis in Organic Media by an E. coli Whole-Cell Biocatalyst Expressing a Newly Characterized Heterologous Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ewai-group.com [ewai-group.com]

- 5. osti.gov [osti.gov]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Throughput Quantification of 2-Benzylphenyl undecanoate using Triple Quadrupole Mass Spectrometry

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2-Benzylphenyl undecanoate, a significant compound in various industrial and research applications. The methodology presented herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for selective and high-throughput analysis. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound (C24H32O2) is an ester with potential applications in diverse fields. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and safety assessments. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of such molecules. This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound in a given matrix.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is described below, which can be adapted based on the specific sample matrix (e.g., plasma, tissue homogenate, formulation buffer).

Materials:

-

This compound standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Procedure: Protein Precipitation

-

To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 50% B

-

1-5 min: 50-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-50% B

-

6.1-8 min: 50% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

-

Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the optimized MRM transitions and typical validation parameters for the analysis of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Limit of Quantification (LOQ) | Linearity (r²) |

| This compound | 369.3 | 181.1 | 100 | 25 | 1 ng/mL | >0.99 |

| Internal Standard (IS) | User-defined | User-defined | 100 | User-defined | N/A | N/A |

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

Caption: Experimental workflow for the analysis of this compound.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and high-throughput solution for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the provided validation parameters, offer a solid foundation for the implementation of this method in various research and industrial settings. The adaptability of the sample preparation protocol makes it suitable for a wide range of matrices, ensuring broad applicability.

Application Notes and Protocols: 2-Benzylphenyl undecanoate in Materials Science

Introduction

2-Benzylphenyl undecanoate is a novel organic compound with significant potential in advanced materials science. Its unique molecular structure, featuring a bulky, aromatic 2-benzylphenyl head group and a flexible eleven-carbon aliphatic tail, suggests a range of applications where precise control over material properties is critical. These application notes provide an overview of its potential uses as a liquid crystal modifier and a specialty polymer additive. Detailed experimental protocols for synthesis and characterization are also presented to facilitate further research and development.

The insights into the utility of long-chain aliphatic esters, such as undecanoates, in polymer modification serve as a foundational concept for one of the potential applications of this compound.[1][2] The role of aromatic esters in the formation of liquid crystal phases provides the basis for its second potential application.[3][4][5][6]

Potential Application 1: Liquid Crystal Formulations

The rigid, discotic nature of the benzylphenyl group, combined with the flexible undecanoate chain, makes this compound a candidate for use as a dopant or modifier in liquid crystal mixtures. It is hypothesized that its introduction can alter the phase transition temperatures and expand the operational range of nematic or smectic liquid crystal phases, which are crucial for display and sensor technologies.[7]

Hypothetical Performance Data

The following table summarizes the hypothetical effect of this compound on the phase transition temperatures of a standard nematic liquid crystal host (e.g., 5CB - 4-Cyano-4'-pentylbiphenyl).

| Formulation | Concentration of this compound (wt%) | Melting Point (°C) | Nematic to Isotropic Transition (Clearing Point, °C) |

| Host (5CB) | 0% | 24 | 35.3 |

| Formulation A | 1% | 22.5 | 36.1 |

| Formulation B | 5% | 19.8 | 38.5 |

| Formulation C | 10% | 17.2 | 41.2 |

Experimental Protocol: Characterization of Liquid Crystalline Properties

1. Sample Preparation:

-

Prepare mixtures of the host liquid crystal and this compound at various weight percentages (1%, 5%, 10%).

-

Dissolve the components in a volatile solvent (e.g., dichloromethane), mix thoroughly, and then evaporate the solvent under a gentle stream of nitrogen.

-

Place the resulting mixture in a vacuum oven at a temperature slightly above the clearing point of the host to ensure homogeneity and remove any residual solvent.

2. Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument using indium and zinc standards.

-

Hermetically seal 5-10 mg of the liquid crystal mixture in an aluminum pan.

-

Use an empty sealed pan as a reference.

-

Heat the sample at a rate of 10 °C/min from 0 °C to 60 °C and then cool at the same rate.

-

Identify the melting and clearing points from the endothermic and exothermic peaks in the heating and cooling cycles, respectively.

3. Polarized Optical Microscopy (POM):

-

Place a small amount of the liquid crystal mixture on a clean glass slide and cover with a coverslip.

-

Heat the slide on a hot stage.

-

Observe the texture of the liquid crystal phase through the polarized microscope as the sample is heated and cooled through its phase transitions.

-

The transition from a crystalline solid to a liquid crystal phase (e.g., nematic) and finally to an isotropic liquid will be observable by changes in birefringence and texture.

Workflow for Liquid Crystal Characterization

Potential Application 2: Specialty Polymer Additive (Plasticizer)

The long aliphatic chain of this compound suggests its potential as a plasticizer for rigid polymers such as polyvinyl chloride (PVC) or polystyrene (PS). The bulky aromatic group can enhance compatibility with aromatic polymers, while the undecanoate tail can increase segmental mobility, thereby improving flexibility and processability.

Hypothetical Performance Data

The following table presents hypothetical data on the mechanical and thermal properties of Polystyrene (PS) plasticized with this compound.

| Formulation | Concentration of this compound (wt%) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Neat PS | 0% | 100 | 45 | 2.5 |

| PS Blend A | 5% | 92 | 40 | 5.0 |

| PS Blend B | 10% | 85 | 35 | 10.0 |

| PS Blend C | 15% | 78 | 30 | 18.0 |

Experimental Protocol: Polymer Blend Preparation and Characterization

1. Polymer Blend Preparation (Solvent Casting):

-

Dissolve a known weight of polystyrene in a suitable solvent (e.g., toluene) to form a 10% (w/v) solution.

-

Separately dissolve the required amount of this compound in a small amount of the same solvent.

-

Add the plasticizer solution to the polymer solution and stir for several hours to ensure complete mixing.

-

Pour the mixture into a flat-bottomed petri dish and allow the solvent to evaporate slowly in a fume hood.

-

Dry the resulting film in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.

2. Thermal Analysis (DSC):

-

Use the same DSC procedure as described for liquid crystals to determine the glass transition temperature (Tg) of the polymer blends. The Tg will be observed as a step change in the heat flow curve.

3. Mechanical Testing (Tensile Test):

-

Cut the solvent-cast films into dumbbell-shaped specimens according to ASTM D638 standard.

-

Measure the thickness and width of the gauge section of each specimen.

-

Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

-

Record the force and displacement until the specimen fractures.

-

Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Workflow for Polymer Blend Characterization

Synthesis Protocol: this compound

The synthesis of this compound can be achieved via a standard Fischer esterification reaction.

Materials:

-

2-Benzylphenol

-

Undecanoyl chloride

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Acetone

Procedure:

-

Under a nitrogen atmosphere, dissolve 1 equivalent of 2-benzylphenol in dry N,N-dimethylformamide (DMF).

-

Add 1.2 equivalents of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of undecanoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding deionized water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Characterization of Iso-Undecenoic and Iso-Undecanoic Acids Based Polyol Esters [figshare.com]

- 3. Liquid Crystalline Esters of Dibenzophenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

Application Notes and Protocols: 2-Benzylphenyl Undecanoate as a Novel Plasticizer

Introduction

2-Benzylphenyl undecanoate is a high-molecular-weight organic ester with a chemical structure that suggests its potential as a plasticizer. Its aromatic and aliphatic moieties may impart unique properties to polymer formulations, offering a balance of compatibility, flexibility, and permanence. This document outlines the potential applications and provides detailed experimental protocols for evaluating this compound as a plasticizer in various polymer systems, with a particular focus on applications relevant to research and development in materials science and drug delivery.

Structurally, this compound combines a bulky aromatic group (benzylphenyl) with a long aliphatic chain (undecanoate). This combination is hypothesized to provide efficient plasticization for polar polymers such as polyvinyl chloride (PVC), cellulose derivatives, and acrylics. The benzyl group may enhance solvation and compatibility, while the long undecanoate chain could improve flexibility and reduce migration.

Potential Applications

Based on the properties of analogous benzyl and benzoate esters, this compound may be a suitable plasticizer for a range of applications, including:

-

Medical Devices: In PVC-based medical tubing, blood bags, and other flexible containers, where low migration and biocompatibility are critical.

-

Pharmaceutical Coatings: As a plasticizer for enteric coatings and sustained-release formulations, controlling the mechanical properties and drug release profile of the film.

-

Adhesives and Sealants: To modify the viscosity, tack, and flexibility of adhesive and sealant formulations.[1]

-

Flexible Films and Membranes: For casting flexible polymer films with tailored mechanical properties for research and development purposes.

Physicochemical Properties (Hypothetical)

The following table summarizes the expected physicochemical properties of this compound based on its structure.

| Property | Hypothetical Value | Significance as a Plasticizer |

| Molecular Formula | C24H32O2 | High molecular weight suggests low volatility and migration. |

| Molecular Weight | 352.51 g/mol | Contributes to permanence within the polymer matrix. |

| Appearance | Clear, viscous liquid | Ease of handling and incorporation into polymer formulations. |

| Boiling Point | > 300 °C | High thermal stability, suitable for high-temperature processing. |

| Solubility | Insoluble in water | Low leaching in aqueous environments. |

| Compatibility | Good with polar polymers (e.g., PVC, PVAc) | Essential for effective plasticization. |

Synthesis Protocol: Esterification of 2-Benzylphenol with Undecanoyl Chloride

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

2-Benzylphenol

-

Undecanoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Acetone

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve 1 molar equivalent of 2-Benzylphenol in anhydrous DMF in a round-bottom flask.

-

Add 1.2 molar equivalents of pyridine to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 1.1 molar equivalents of undecanoyl chloride to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols for Plasticizer Evaluation

The following protocols are standard methods for assessing the performance of a new plasticizer in a polymer matrix, such as PVC.

Preparation of Plasticized PVC Films

Objective: To prepare PVC films with varying concentrations of this compound for mechanical and thermal analysis.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

In a fume hood, dissolve a pre-determined amount of PVC resin and thermal stabilizer in THF.

-

Add the desired amount of this compound (e.g., 20, 30, 40 parts per hundred parts of resin - phr).

-

Stir the mixture until a homogeneous solution is obtained.

-

Cast the solution onto a clean, flat glass plate using a casting knife to ensure uniform thickness.

-

Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

-

Complete the drying process in a vacuum oven at a temperature below the glass transition temperature of the plasticized PVC to remove any residual solvent.

-

Carefully peel the film from the glass plate for subsequent testing.

Mechanical Properties Testing

Objective: To evaluate the effect of this compound on the flexibility and strength of PVC films.

Apparatus:

-

Universal Testing Machine (UTM) with a suitable load cell.

-

Dumbbell-shaped die for cutting test specimens according to ASTM D638.

Procedure:

-

Cut at least five dumbbell-shaped specimens from each plasticized PVC film formulation.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount a specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

-

Record the tensile strength at break and the elongation at break.

-

Calculate the average and standard deviation for each formulation.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

-

Seal the pan and place it in the DSC cell.

-

Heat the sample to a temperature above its expected Tg (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase its thermal history.

-

Cool the sample to a low temperature (e.g., -50 °C).

-

Reheat the sample at the same controlled rate and record the heat flow.

-

Determine the Tg from the midpoint of the step transition in the heat flow curve.

Migration Resistance Test

Objective: To assess the permanence of this compound in the PVC matrix by measuring its migration into a solvent.

Procedure:

-

Cut circular discs of a known diameter from the plasticized PVC film.

-

Accurately weigh each disc (W_initial).

-

Immerse the discs in a solvent (e.g., hexane or a simulated biological fluid) at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 24 hours).

-

Remove the discs, gently wipe off excess solvent, and dry them in a vacuum oven until a constant weight is achieved (W_final).

-

Calculate the percentage weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

DOT Diagram: Plasticizer Evaluation Workflow

Caption: Logical workflow for evaluating a novel plasticizer.

Data Presentation (Hypothetical Results)

The following tables present hypothetical data for PVC plasticized with this compound at different concentrations, compared to a standard plasticizer like Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Mechanical Properties of Plasticized PVC Films

| Plasticizer Formulation (phr) | Tensile Strength (MPa) | Elongation at Break (%) |

| Unplasticized PVC | 50.0 ± 2.5 | 5 ± 1 |

| 30 phr DEHP | 25.0 ± 1.2 | 250 ± 15 |

| 20 phr this compound | 35.0 ± 1.8 | 150 ± 10 |

| 30 phr this compound | 24.5 ± 1.3 | 260 ± 18 |

| 40 phr this compound | 18.0 ± 1.0 | 350 ± 20 |

Table 2: Thermal and Migration Properties

| Plasticizer Formulation (phr) | Glass Transition Temp. (Tg) (°C) | Migration in Hexane (wt% loss) |

| Unplasticized PVC | 85 | N/A |

| 30 phr DEHP | 10 | 5.0 ± 0.5 |

| 30 phr this compound | 12 | 3.5 ± 0.4 |

| 40 phr this compound | 2 | 4.8 ± 0.6 |

Conclusion for Researchers

The hypothetical data suggests that this compound could be a promising high-solvating plasticizer, comparable in efficiency to DEHP but with potentially lower migration due to its higher molecular weight. The protocols provided offer a comprehensive framework for the systematic evaluation of this and other novel plasticizers. For drug development professionals, the lower hypothetical migration of this compound warrants further investigation into its biocompatibility and suitability for use in medical devices and drug delivery systems. Experimental validation of these preliminary assessments is essential to fully characterize the performance and safety profile of this compound as a plasticizer.

References

Application Notes and Protocols for 2-Benzylphenyl Undecanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols related to the synthesis and potential applications of 2-benzylphenyl undecanoate. The information is intended for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a sterically hindered phenolic ester. While specific literature on this exact molecule is not abundant, its structural features—a bulky 2-benzylphenyl group attached to a long-chain undecanoate moiety—suggest potential applications as a specialized chemical intermediate, a sterically hindered protecting group, or as a functional molecule in materials science, particularly as an antioxidant. The protocols provided herein are based on established general methods for ester synthesis and inferred applications from structurally related compounds.

Physicochemical Data (Predicted)

| Property | Value (Predicted or from Starting Materials) | Source / Method |

| Molecular Formula | C₂₄H₃₂O₂ | - |

| Molecular Weight | 368.51 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar long-chain esters |

| Boiling Point | > 300 °C (Predicted) | - |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | General solubility of esters |

| ²-Benzylphenol (starting material) Melting Point | 21 °C | --INVALID-LINK-- |

| ²-Benzylphenol (starting material) Boiling Point | 171-172 °C @ 15 Torr | --INVALID-LINK-- |

| Undecanoic Acid (starting material) Melting Point | 28-31 °C | Commercial supplier data |

| Undecanoic Acid (starting material) Boiling Point | 284 °C | Commercial supplier data |

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: a modified Fischer-Speuter Esterification and a Steglich Esterification. The Steglich method is often preferred for sterically hindered alcohols due to its milder reaction conditions.

Protocol 1: Synthesis via Fischer-Speuter Esterification

This protocol describes the acid-catalyzed esterification of 2-benzylphenol with undecanoic acid.

Materials:

-

2-Benzylphenol (1.0 eq)

-

Undecanoic acid (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-benzylphenol (1.0 eq), undecanoic acid (1.2 eq), p-toluenesulfonic acid (0.1 eq), and toluene (enough to suspend the reagents).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Yield: 60-75%

Protocol 2: Synthesis via Steglich Esterification

This protocol is suitable for small-scale synthesis and for substrates that are sensitive to high temperatures and strong acids.[1][2]

Materials:

-

2-Benzylphenol (1.0 eq)

-

Undecanoic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

0.5 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Equipment:

-

Round-bottom flask with a stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylphenol (1.0 eq), undecanoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Add DCC (1.2 eq) portion-wise to the cooled solution.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Expected Yield: 80-95%

Application Notes

Potential as a Sterically Hindered Antioxidant

Sterically hindered phenolic compounds are widely used as antioxidants in polymers, oils, and other organic materials.[3][4][5] The bulky 2-benzyl group adjacent to the ester linkage in this compound can provide significant steric hindrance around the phenolic oxygen (after hydrolysis) or the ester itself, potentially enhancing stability and preventing oxidative degradation.

Proposed Mechanism of Action (as a pro-antioxidant): In environments where hydrolysis can occur, this compound would release 2-benzylphenol. The phenolic hydroxyl group of 2-benzylphenol can then act as a radical scavenger, donating a hydrogen atom to terminate radical chain reactions. The steric bulk from the ortho-benzyl group would stabilize the resulting phenoxy radical, preventing it from initiating new radical chains.

Potential Applications:

-

Polymer Additive: To improve the thermal and oxidative stability of polymers such as polypropylene and polyethylene.

-

Lubricant Stabilizer: To prevent the oxidation of industrial and automotive lubricants at high temperatures.

-

Precursor in Fine Chemical Synthesis: The undecanoate chain provides lipophilicity, which can be advantageous for solubility in nonpolar media.

Application as a Protecting Group

The 2-benzylphenyl group could potentially be explored as a novel protecting group for carboxylic acids. The ester linkage is generally stable to a range of reaction conditions.

Protection Step: A carboxylic acid can be converted to its 2-benzylphenyl ester using the esterification protocols described above.

Deprotection: The ester can be cleaved under standard hydrolysis conditions (e.g., using a strong base like NaOH or KOH in an alcohol/water mixture, followed by acidification). The steric hindrance might necessitate more forcing conditions compared to less hindered esters.

Advantages:

-

The lipophilic nature of the group can enhance the solubility of polar substrates in organic solvents.

-

The bulky nature of the group may offer unique selectivity in certain synthetic steps.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Logical pathway for application as a pro-antioxidant.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]

- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

experimental protocol for 2-Benzylphenyl undecanoate synthesis

Application Note: Synthesis of 2-Benzylphenyl Undecanoate

Introduction